molecular formula C12H14N2O4S B11526097 ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate

ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate

Cat. No.: B11526097
M. Wt: 282.32 g/mol
InChI Key: OTBRPYKHBLHKOX-ZHACJKMWSA-N
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Description

Ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate is an organic compound with a complex structure that includes a nitro group, a phenylamino group, and a methylsulfanyl group

Preparation Methods

The synthesis of ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with methylthiol and nitrobenzene under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group or the phenylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the phenylamino group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate can be compared with similar compounds such as:

    Ethyl 2-{hydroxy[4-(methylsulfanyl)phenyl]methyl}prop-2-enoate: This compound has a similar structure but with a hydroxy group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

ethyl (E)-3-anilino-3-methylsulfanyl-2-nitroprop-2-enoate

InChI

InChI=1S/C12H14N2O4S/c1-3-18-12(15)10(14(16)17)11(19-2)13-9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3/b11-10+

InChI Key

OTBRPYKHBLHKOX-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/NC1=CC=CC=C1)\SC)/[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(=C(NC1=CC=CC=C1)SC)[N+](=O)[O-]

Origin of Product

United States

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